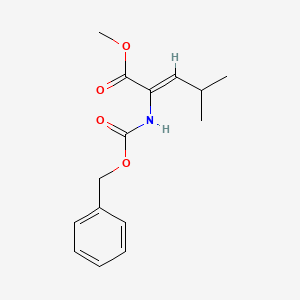

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to Chemical Abstracts Service documentation, the compound is officially designated as 2-Pentenoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, reflecting the precise structural arrangement of its constituent elements. The Chemical Abstracts Service registry number 156174-28-6 provides a unique identifier for this specific molecular entity, ensuring unambiguous reference across scientific literature and chemical databases.

The molecular formula C15H19NO4 indicates the presence of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 277.32 atomic mass units. The structural complexity arises from the integration of the pentenoic acid backbone with the benzyloxycarbonyl protecting group, commonly abbreviated as Cbz in synthetic organic chemistry nomenclature. This protecting group strategy has become fundamental in amino acid chemistry, providing temporary protection of the amino functionality while allowing selective reactions at other sites within the molecule.

The benzyloxycarbonyl protecting group demonstrates exceptional stability under a wide range of reaction conditions while remaining removable under specific circumstances, making it particularly valuable for multi-step synthetic sequences. The methyl ester functionality provides enhanced solubility characteristics and facilitates purification procedures compared to the corresponding free carboxylic acid. These structural features collectively contribute to the compound's utility as a synthetic intermediate in pharmaceutical and biochemical research applications.

Structural Relationship to α,β-Unsaturated γ-Amino Ester Derivatives

This compound belongs to the broader class of α,β-unsaturated γ-amino esters, which represent important structural motifs in natural products and pharmaceutical compounds. Research has demonstrated that α,β-unsaturated γ-amino acids serve as structural components within numerous peptide natural products and exhibit diverse biological and pharmaceutical activities. The specific positioning of the amino group at the γ-position relative to the carboxyl functionality creates unique conformational and reactivity characteristics that distinguish these compounds from their saturated analogs.

The synthesis of α,β-unsaturated γ-amino esters has been achieved through various methodologies, with phosphine-catalyzed γ-umpolung additions representing one of the most efficient approaches. Studies have shown that these reactions can proceed with high yields and stereoselectivity when conducted under mild conditions, typically in diethyl ether at room temperature without additional additives. The stereoselective formation of E-configured products has been observed with stereoselectivity ratios ranging from 90:10 to 94:6, depending on the specific substrate and reaction conditions employed.

Recent investigations have focused on developing mild, efficient, and racemization-free synthetic methods for N-protected α,β-unsaturated γ-amino esters with unprecedented high E-stereoselectivity. These synthetic advances have proven compatible with various protecting group strategies, including tert-butoxycarbonyl and 9-fluorenylmethoxycarbonyl protecting groups, in addition to the benzyloxycarbonyl protection employed in the target compound. The successful implementation of these methodologies has enabled access to structurally diverse γ-amino ester derivatives for further synthetic elaboration.

The conformational analysis of vinylogous γ-amino esters has revealed interesting structural preferences in both monomeric and peptide contexts. Crystal structure studies have demonstrated that vinylogous homo-dipeptides adopt β-sheet conformations, while mixed α- and α,β-unsaturated γ-hybrid dipeptides display irregular structural arrangements in solid-state environments. These conformational preferences have important implications for the design of peptide-based therapeutics and the understanding of structure-activity relationships in bioactive compounds.

Isomeric Considerations: E/Z Configuration and Steric Effects

The E/Z stereochemistry of this compound represents a critical structural parameter that influences both its chemical reactivity and biological activity. The presence of the α,β-double bond creates the possibility for geometric isomerism, with the E-configuration generally being thermodynamically favored due to reduced steric interactions between substituents. Research has demonstrated that the stereochemical outcome of synthetic reactions leading to these compounds can be controlled through careful selection of reaction conditions and catalytic systems.

Dihydroxylation reactions of γ-amino-α,β-unsaturated esters have provided valuable insights into the stereochemical behavior of these compounds. Studies using osmium tetroxide-catalyzed reactions have shown that E-configured γ-amino-α,β-unsaturated esters consistently exhibit anti selectivity ranging from 6.7:1 to 19:1, while Z-configured analogs display opposite syn selectivity patterns. This stereochemical divergence has been attributed to the different steric environments created by the geometric arrangement of substituents around the double bond.

The steric effects associated with the 4-methyl substitution pattern in this compound create additional conformational constraints that influence both its synthetic accessibility and downstream reactivity. The isopropyl-like substitution pattern at the 4-position introduces significant steric bulk that can direct the stereochemical outcome of addition reactions and influence the overall molecular conformation. These steric considerations become particularly important when the compound is incorporated into larger molecular frameworks or peptide sequences.

The benzyloxycarbonyl protecting group contributes additional steric bulk that can influence the preferred conformation of the molecule in solution and solid-state environments. Nuclear magnetic resonance studies and computational modeling have suggested that the benzyl aromatic ring can participate in favorable π-π interactions or adopt conformations that minimize steric repulsion with other substituents. These conformational preferences have implications for the compound's behavior in enzymatic reactions and its recognition by biological targets.

The understanding of E/Z isomeric effects has practical implications for synthetic strategy development and reaction optimization. The preferential formation of E-configured products in most synthetic approaches reflects both thermodynamic stability considerations and kinetic factors related to the approach of reagents to the reactive sites. This stereochemical preference has been exploited in the design of stereoselective synthetic methodologies that provide high levels of geometric control in the formation of α,β-unsaturated γ-amino ester products.

Properties

IUPAC Name |

methyl (Z)-4-methyl-2-(phenylmethoxycarbonylamino)pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,18)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADHKWVHIYJEZ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(/C(=O)OC)\NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The HWE reaction forms the conjugated enoate system through condensation of phosphonates with aldehydes or ketones. For this compound, Schmidt et al. developed a route starting from methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (13). This phosphonate precursor reacts with isobutyraldehyde under basic conditions (DBU, THF) to yield the α,β-unsaturated ester (Scheme 1):

Key Conditions :

Optimization Challenges

Steric hindrance from the Cbz group reduces reaction rates in asymmetric hydrogenation steps. Comparative studies show that N-acetyl derivatives react 3× faster than Cbz-protected analogs due to reduced coordination with rhodium catalysts.

Esterification of Preformed Carboxylic Acids

TMSCl/MeOH Protocol

Amino acid methyl esters are efficiently prepared using trimethylsilyl chloride (TMSCl) and methanol. For example, glycine methyl ester forms in 90% yield under these conditions:

-

Reaction Setup : Amino acid (0.1 mol) + TMSCl (0.2 mol) in MeOH (100 mL).

-

Stirring : 12–24 hours at room temperature.

Advantages :

Strong Acid-Catalyzed Esterification

Patent WO2008110529A1 describes a scalable method using H₂SO₄/MeOH under reflux:

-

Reflux : Amino acid + MeOH + H₂SO₄ at 70–80°C.

-

Concentration : Remove >90% water to shift equilibrium.

-

Cycling : Repeat esterification-concentration 3–10× for 95% conversion.

Example :

Peptide Coupling and Protecting Group Strategies

MEM Protection for Tyrosine Derivatives

In the synthesis of ilamycin analogs, methoxymethyl (MEM) groups protect phenolic hydroxyls during peptide coupling (Scheme 2):

Challenges in Cbz Deprotection

Cbz groups necessitate careful handling during hydrogenation. Using TPPTS ligand with palladium catalysts improves Alloc deprotection yields (82%) while preserving stereochemistry.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amino compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: The Cbz group can be removed using hydrogen gas in the presence of a palladium catalyst or by treatment with trifluoroacetic acid (TFA).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated amino acid derivatives.

Substitution: Free amino acids.

Scientific Research Applications

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of protease inhibitors.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous esters from the provided evidence, focusing on molecular features, applications, and analytical behavior.

2.1 Structural and Functional Group Analysis

- Key Observations: The Cbz-amino group in the target compound introduces polarity and steric bulk, distinguishing it from simpler esters (e.g., octanoic acid methyl ester) . The conjugated enoate enhances rigidity and influences π-π interactions, unlike saturated esters (e.g., cis-11-eicosenoic acid methyl ester) . Compared to 2-oxobutyric acid methyl ester, the target compound’s amino group enables nucleophilic reactivity, but the Cbz protection reduces compatibility with enzymatic reactions .

2.2 Reactivity and Stability

- Enzymatic Compatibility : Simple oxo esters (e.g., 2-OBA methyl ester) show higher reactivity in transaminase assays due to smaller steric profiles. The Cbz group in the target compound likely hinders enzyme-substrate interactions .

- Deprotection Sensitivity: The Cbz group’s labile nature under hydrogenolysis contrasts with the stability of fatty acid esters (e.g., cis-11-eicosenoic acid methyl ester), which require harsh conditions for modification .

2.3 Analytical Behavior

- GC/MS Retention: The target compound’s higher molecular weight and polarity would result in longer retention times compared to saturated esters (e.g., octanoic acid methyl ester) .

- Fragmentation Patterns: Mass spectra would exhibit benzyl-related ions (m/z 91, 105) from Cbz cleavage, absent in non-amino esters like 4-oxopentanoic acid methyl ester .

Research Findings and Implications

- Synthetic Utility: The Cbz group’s orthogonal protection strategy is advantageous in multi-step syntheses, unlike non-protected esters (e.g., 3-oxohexanoic acid methyl ester) .

- Limitations in Enzymatic Studies : Bulky substituents reduce utility in enzyme assays, where smaller esters (e.g., 2-OBA methyl ester) are preferred .

- Analytical Challenges: GC/MS analysis requires derivatization to mitigate polarity, a step unnecessary for non-polar esters (e.g., hexadecanoic acid methyl ester) .

Biological Activity

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester (CAS No. 156174-28-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group. This structural feature enhances its stability and bioactivity. The molecular formula is C12H15NO2, and it has a molecular weight of 205.25 g/mol.

The biological activity of this compound is primarily linked to its ability to modulate nitric oxide (NO) production. Research indicates that the compound can inhibit NO production in RAW264.7 macrophage cells stimulated with interferon-gamma (IFNγ), suggesting an anti-inflammatory mechanism .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

- Nitric Oxide Inhibition : The compound has been shown to reduce NO levels in activated macrophages, which is crucial in inflammatory responses.

- Cytotoxicity : Evaluations of cytotoxic effects indicated that the compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further pharmacological development .

Study on Anti-inflammatory Effects

A study focused on the synthesis and evaluation of amino acid methyl ester conjugates, including this compound, found that these compounds effectively inhibited NO production in RAW264.7 cells . This suggests potential applications in treating inflammatory diseases.

Synthesis and Yield

The synthesis of this compound involves several steps, including the protection of amino groups and subsequent reactions to form the desired ester. The overall yield from synthetic routes has been reported as moderate, indicating room for optimization in synthetic methodologies .

Data Table: Biological Activity Summary

Q & A

What synthetic strategies minimize epimerization during the preparation of 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester?

Epimerization at the α-carbon of the amino acid derivative is a critical challenge. To mitigate this:

- Use low-temperature conditions (0–5°C) during coupling reactions to reduce racemization.

- Employ carbodiimide-based coupling reagents (e.g., DCC or EDC) with catalytic DMAP to enhance efficiency while minimizing side reactions.

- Monitor reaction progress via TLC or HPLC to detect early signs of epimerization. If detected, optimize protecting group strategies (e.g., Cbz vs. Boc) to stabilize the stereocenter .

How can GC-MS and NMR spectroscopy be employed to confirm the structural integrity of this compound?

- GC-MS : Derivatize the compound (e.g., via silylation) to improve volatility. Use a polar capillary column (e.g., cyanosilicone-based) to resolve geometric isomers. Compare retention times and mass fragmentation patterns with reference standards (e.g., FAMEs in ).

- NMR : Analyze and spectra for diagnostic signals:

What advanced chromatographic methods resolve enantiomeric impurities in this compound?

- Chiral HPLC : Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Adjust the ratio to optimize resolution, monitoring at 220–254 nm.

- HPTLC : Pre-coat plates with chiral selectors (e.g., β-cyclodextrin) and visualize using ninhydrin for amino group detection. Compare values with enantiopure standards .

How do competing reaction pathways impact the yield of this compound?

- Hydrolysis of the methyl ester : Avoid aqueous workup at high pH; use anhydrous solvents and mild acidic conditions (e.g., citric acid).

- Oxidation of the α,β-unsaturated system : Perform reactions under inert atmosphere (N/Ar) and add antioxidants (e.g., BHT).

- Cbz Deprotection : Premature cleavage can occur with strong acids (e.g., HBr/AcOH). Monitor via LC-MS and adjust deprotection timing .

What computational tools predict the compound’s physicochemical properties for formulation studies?

- PubChem : Access experimental logP, pKa, and solubility data deposited for structurally similar esters (e.g., methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate) .

- ADMET Predictors : Use QSAR models to estimate permeability (e.g., Caco-2) and metabolic stability. Cross-validate with experimental HPLC-derived logD values .

How can IR spectroscopy differentiate between the Cbz-protected amine and free amine in this compound?

- Cbz Group : Strong absorption bands at ~1700 cm (C=O stretch of carbamate) and ~1520 cm (N-H bend).

- Free Amine : N-H stretches appear as broad peaks at 3300–3500 cm. Absence of these peaks confirms successful protection .

What are the limitations of using esterase assays to study the metabolic stability of this compound?

- Non-Specific Hydrolysis : Esterases in biological matrices (e.g., liver microsomes) may cleave the methyl ester, complicating data interpretation. Include control experiments with esterase inhibitors (e.g., PMSF).

- Stereoselectivity : Chiral centers may lead to enantiomer-specific hydrolysis rates. Use enantiopure samples and chiral analytical methods for accurate assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.